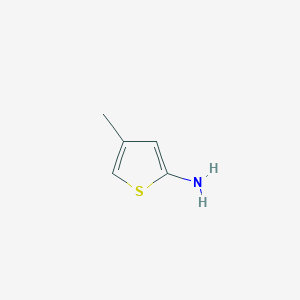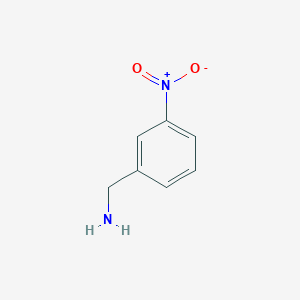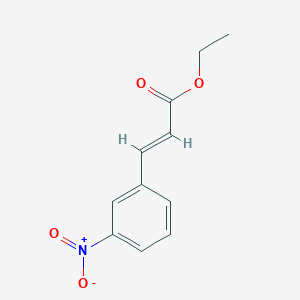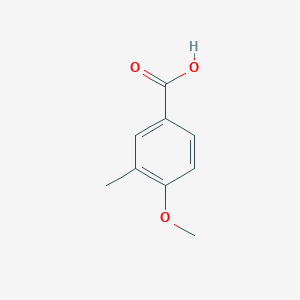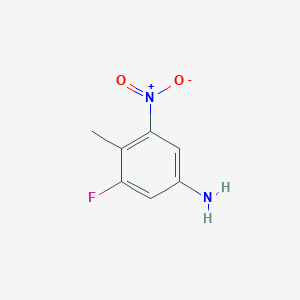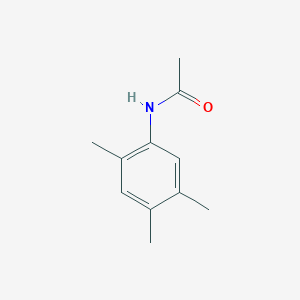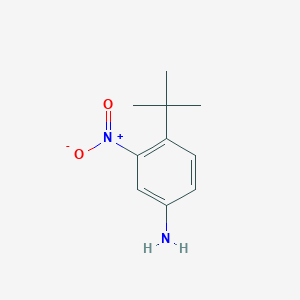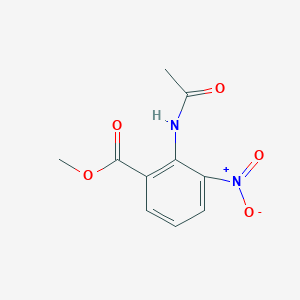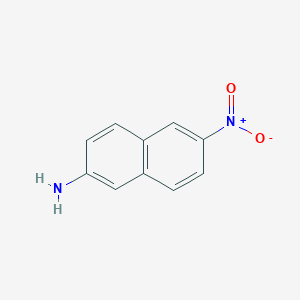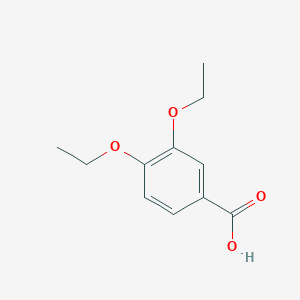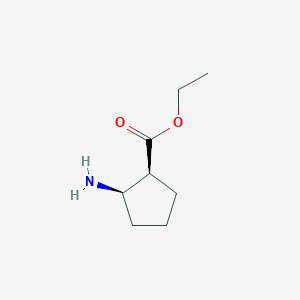
Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds : Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate derivatives have been utilized in the synthesis of novel compounds. For instance, isoxazoline-fused 2-aminocyclopentanecarboxylate derivatives were synthesized through regio- and stereo-selective 1,3-dipolar cycloaddition, demonstrating its utility in creating new chemical entities (Nonn et al., 2011).
Enzymatic Catalysis : The compound has been used in enzymatic catalysis studies. A notable example includes its oligomerization using horseradish peroxidase as a catalyst in the presence of cyclodextrin (Pang et al., 2003).
DNA/RNA Hybridization Studies : It has been employed in the synthesis of specific compounds like ethyl cis-(1S,2R/1R,2S)-2-aminocyclohex-1-yl-N-(thymin-1-yl-acetyl) glycinate for DNA/RNA hybridization studies (Govindaraju et al., 2003).
Synthesis of Attractants : The synthesis of ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, a potent attractant for the Mediterranean fruit fly, highlights another application of this compound (Raw & Jang, 2000).
Development of Heterocyclic Compounds : Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, an analogue of this compound, was used as a starting material for synthesizing novel analogues of natural alkaloid peramine (Voievudskyi et al., 2016).
Investigation in Asymmetric Synthesis : The compound has been significant in studying asymmetric synthesis processes. For example, ethyl cis- and trans-2-isothiocyanato-1-cyclopentanecarboxylates, derived from related alicyclic ethyl 2-amino-1-carboxylates, were prepared for further stereoisomeric explorations (Palkó et al., 2000).
Propiedades
IUPAC Name |
ethyl (1S,2R)-2-aminocyclopentane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCJYTRMZBPEEO-NKWVEPMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC[C@H]1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (1S,2R)-2-Aminocyclopentanecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


